
2-Bromo-4,5-dimethylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4,5-dimethylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of bromine at the 2-position and methyl groups at the 4 and 5 positions on the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dimethylpyrimidine can be achieved through several methods. One common approach involves the bromination of 4,5-dimethylpyrimidine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of a continuous flow reactor, which allows for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-Bromo-4,5-dimethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted pyrimidine derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are commonly used in cross-coupling reactions. The reactions are typically carried out in the presence of a base, such as potassium carbonate (K2CO3), in solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives with various functional groups.
Oxidation and Reduction Reactions: Pyrimidine N-oxides or dehalogenated pyrimidines.
Coupling Reactions: Aryl or vinyl-substituted pyrimidines.
科学研究应用
2-Bromo-4,5-dimethylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals. It serves as a precursor for the synthesis of compounds with antimicrobial, antiviral, and anticancer properties.
Medicine: Research into the medicinal properties of pyrimidine derivatives has led to the development of drugs targeting various diseases. This compound is explored for its potential therapeutic applications.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes.
作用机制
The mechanism of action of 2-Bromo-4,5-dimethylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The bromine atom and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
2-Bromo-4,6-dimethylpyrimidine: Similar structure with bromine at the 2-position and methyl groups at the 4 and 6 positions.
2-Chloro-4,5-dimethylpyrimidine: Chlorine atom at the 2-position instead of bromine.
2-Amino-4,5-dimethylpyrimidine: Amino group at the 2-position instead of bromine.
Uniqueness
2-Bromo-4,5-dimethylpyrimidine is unique due to the specific positioning of the bromine atom and methyl groups, which influence its reactivity and properties
属性
分子式 |
C6H7BrN2 |
|---|---|
分子量 |
187.04 g/mol |
IUPAC 名称 |
2-bromo-4,5-dimethylpyrimidine |
InChI |
InChI=1S/C6H7BrN2/c1-4-3-8-6(7)9-5(4)2/h3H,1-2H3 |
InChI 键 |
JKYRQFSEYHIXIZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N=C1C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


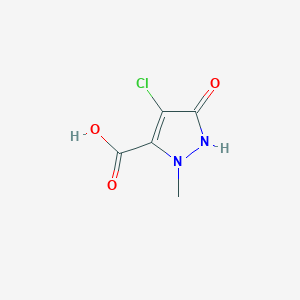
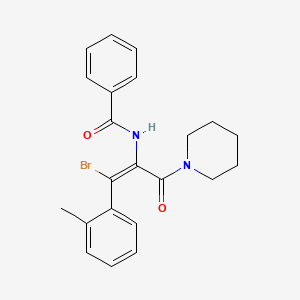
![(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11778758.png)

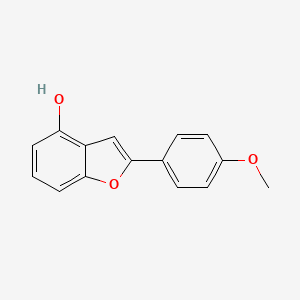


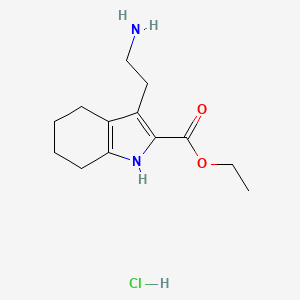
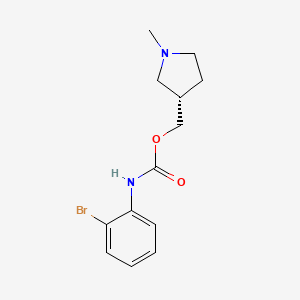
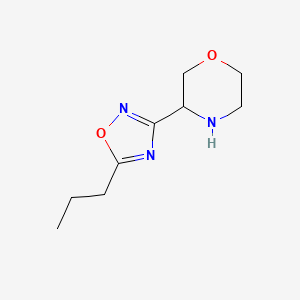
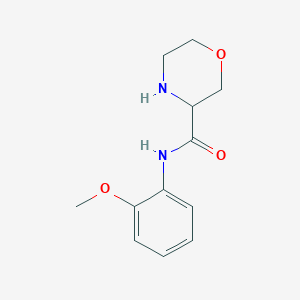
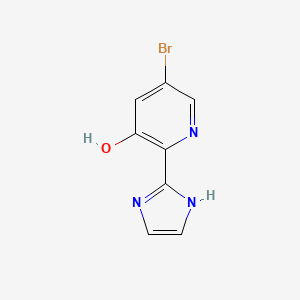

![Ethyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B11778829.png)
